
potassium 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate is an organic compound that features a pyrrole ring substituted with two methyl groups at positions 2 and 5, and an acetate group at position 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate typically involves the condensation of 2,5-dimethylpyrrole with acetic acid derivatives. One common method is the Paal-Knorr synthesis, where 2,5-hexanedione reacts with glycine to form 2,5-dimethylpyrrole, which is then esterified with acetic acid to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Paal-Knorr synthesis, followed by purification processes such as recrystallization or chromatography to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can convert the pyrrole ring to pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
Potassium 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of potassium 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate involves its interaction with various molecular targets. The pyrrole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethylpyrrole: A precursor in the synthesis of potassium 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate.
Pyrrole-2,5-dione: An oxidation product of the pyrrole ring.
Pyrrolidine: A reduction product of the pyrrole ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetate group enhances its solubility and reactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
2866316-85-8 |
|---|---|
Molekularformel |
C8H10KNO2 |
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
potassium;2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate |
InChI |
InChI=1S/C8H11NO2.K/c1-5-3-7(4-8(10)11)6(2)9-5;/h3,9H,4H2,1-2H3,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
MDMVUJJVWAQMAP-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=C(N1)C)CC(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




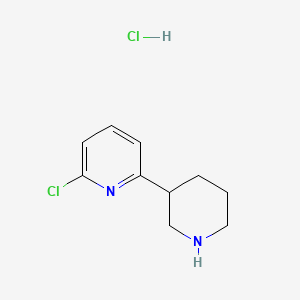
![11-(2-Hydroxyphenyl)-3,11-dihydro-2H-benzo[6,7]thiochromeno[2,3-d]thiazole-2,5,10-trione](/img/structure/B15300614.png)
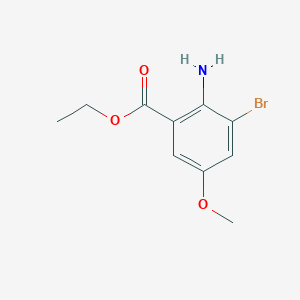

![[2-Amino-1-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride](/img/structure/B15300635.png)
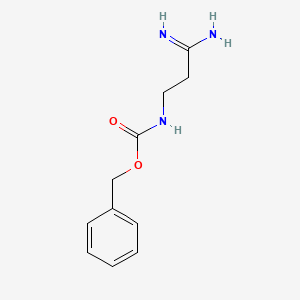
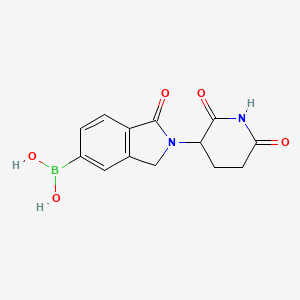
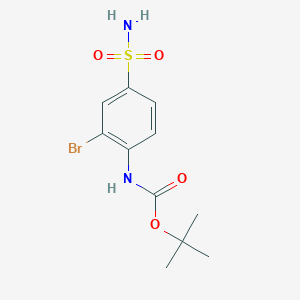

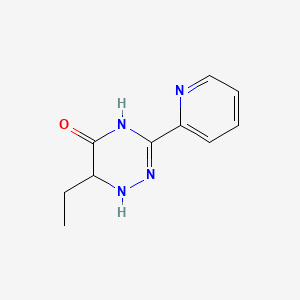
![N-[4-hydroxy-3-(1-sulfanylethyl)phenyl]butanamide](/img/structure/B15300676.png)

